Cas no 1996226-06-2 (3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde)

3-Methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde is a specialized aldehyde featuring a cyclopentane core substituted with a methyl group and a pentan-3-yl moiety at the 1-position. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex cyclic compounds. The aldehyde functional group offers reactivity for further derivatization, including condensation, reduction, or nucleophilic addition reactions. This compound is suited for applications in fine chemical synthesis, fragrance development, and pharmaceutical research, where its sterically hindered framework can influence stereoselectivity. High purity and well-defined molecular architecture ensure consistent performance in synthetic pathways. Proper handling under inert conditions is recommended due to the sensitivity of the aldehyde group.
3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde structure
1996226-06-2 structure
Product Name:3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde
CAS No:1996226-06-2
MF:C12H22O
MW:182.302484035492
CID:6138301
PubChem ID:165573767
Update Time:2025-06-12

3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde
    • EN300-1620791
    • 1996226-06-2
    • Inchi: 1S/C12H22O/c1-4-11(5-2)12(9-13)7-6-10(3)8-12/h9-11H,4-8H2,1-3H3
    • InChI Key: PFPNDBAIGQRMBQ-UHFFFAOYSA-N
    • SMILES: O=CC1(C(CC)CC)CCC(C)C1

Computed Properties

  • Exact Mass: 182.167065321g/mol
  • Monoisotopic Mass: 182.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde

Research Briefing on 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde (CAS: 1996226-06-2) in Chemical Biology and Pharmaceutical Applications

3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde (CAS: 1996226-06-2) is a novel cyclopentane derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound features a cyclopentane core substituted with a methyl group at the 3-position and a pentan-3-yl group at the 1-position, terminating in an aldehyde functional group. Its molecular framework offers versatility for further chemical modifications, making it a promising candidate for drug discovery and development.

Recent studies have explored the synthesis and biological evaluation of 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient asymmetric synthesis route for this compound, achieving high enantiomeric purity (>99% ee) via a chiral auxiliary-mediated strategy. The study highlighted the compound's role as a key intermediate in the synthesis of prostaglandin analogs, which are known for their anti-inflammatory and vasoactive properties. The aldehyde functionality in particular was leveraged for subsequent derivatization into bioactive molecules.

In pharmacological screening, 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde has demonstrated moderate inhibitory activity against cyclooxygenase-2 (COX-2) with an IC50 of 12.3 μM, as reported in a 2024 Bioorganic & Medicinal Chemistry Letters article. Molecular docking studies suggest that the compound's cyclopentane ring system and aldehyde group form critical interactions with the COX-2 active site. These findings position it as a potential lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity profiles.

The compound's pharmacokinetic properties were investigated in a recent preclinical study. Researchers observed favorable metabolic stability in human liver microsomes (t1/2 = 45 minutes) and moderate plasma protein binding (78%). Interestingly, the aldehyde moiety showed unexpected stability in physiological conditions, contrary to typical aldehyde metabolism patterns. This characteristic may enhance its drug-likeness and warrants further investigation.

Emerging applications extend beyond traditional small molecule therapeutics. A 2024 Chemical Communications paper reported the use of 1996226-06-2 as a building block for supramolecular drug delivery systems. The aldehyde group facilitates Schiff base formation with amine-containing polymers, enabling pH-responsive drug release. This innovative approach demonstrates the compound's versatility in modern pharmaceutical technologies.

Ongoing research is exploring structure-activity relationships (SAR) around the 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde scaffold. Preliminary results suggest that modifications at the pentan-3-yl chain length significantly impact biological activity, while the aldehyde group appears essential for target engagement. These insights are guiding the design of second-generation analogs with enhanced potency and selectivity.

In conclusion, 3-methyl-1-(pentan-3-yl)cyclopentane-1-carbaldehyde represents an exciting chemical entity with multiple potential applications in drug discovery and pharmaceutical development. Its unique structural features, synthetic accessibility, and promising biological activities make it worthy of continued investigation. Future research directions may include optimization of its pharmacological profile, exploration of additional therapeutic targets, and development of novel formulations leveraging its chemical properties.

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